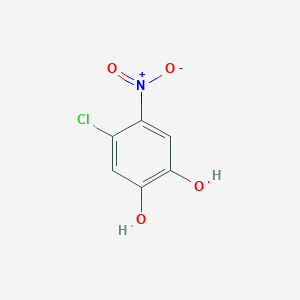

4-Chloro-5-nitrocatechol

Descripción

Propiedades

Fórmula molecular |

C6H4ClNO4 |

|---|---|

Peso molecular |

189.55 g/mol |

Nombre IUPAC |

4-chloro-5-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C6H4ClNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |

Clave InChI |

RNWLXOJRHDTWJS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1O)O)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-5-nitrocatechol and its derivatives have been studied for their potential as pharmaceutical agents, particularly as inhibitors of catechol-O-methyltransferase (COMT). These compounds are relevant in the treatment of neurological disorders such as Parkinson's disease.

COMT Inhibition

- Mechanism : COMT plays a crucial role in the metabolism of catecholamines. Inhibiting this enzyme can enhance the bioavailability of levodopa, a common treatment for Parkinson's disease.

- Clinical Relevance : Studies indicate that nitrocatechol derivatives can provide long-lasting inhibition of COMT, thereby improving therapeutic outcomes for patients with Parkinson's disease and related disorders .

Environmental Applications

This compound has been identified in studies focusing on bioremediation, particularly in the degradation of nitroaromatic compounds by specific bacterial strains.

Biodegradation Studies

- Microbial Degradation : Research has shown that certain strains of Pseudomonas can utilize this compound as a sole carbon source, leading to its degradation into less harmful products .

- Bioremediation Potential : The ability of these bacteria to degrade nitroaromatic compounds suggests potential applications in cleaning up contaminated environments. For instance, Pseudomonas sp. JHN demonstrated effective degradation rates in both sterile and non-sterile soils .

Case Study 1: Pharmaceutical Efficacy

- Objective : To evaluate the effectiveness of this compound as a COMT inhibitor.

- Findings : The compound showed significant inhibition in vitro, suggesting potential for reducing peripheral side effects associated with levodopa treatment .

Case Study 2: Environmental Impact

- Objective : Assess the biodegradation capabilities of Pseudomonas sp. JHN.

- Findings : The strain was able to degrade this compound efficiently in contaminated soil samples, indicating its utility in bioremediation efforts .

Table 1: Summary of Pharmaceutical Applications

| Application | Mechanism | Clinical Relevance |

|---|---|---|

| COMT Inhibition | Enhances levodopa bioavailability | Improves treatment for Parkinson's disease |

Table 2: Summary of Environmental Applications

| Bacterial Strain | Substrate Utilized | Degradation Product | Efficiency |

|---|---|---|---|

| Pseudomonas sp. JHN | This compound | Chlororesorcinol | High |

Análisis De Reacciones Químicas

Key Chemical Reactions

4-Chloro-5-nitrocatechol exhibits reactivity due to its nitro and chloro substituents on a catechol backbone. Key reactions include:

1.1. Monooxygenase-mediated nitro group removal

Enzymatic systems in bacteria such as Bacillus sphaericus JS905 and Burkholderia sp. DNT catalyze oxidative nitro group cleavage. For structurally analogous nitrocatechols (e.g., 4-nitrocatechol), this reaction releases nitrite and forms trihydroxybenzene derivatives like 1,2,4-trihydroxybenzene (THB) . While this compound is not explicitly discussed in these studies, its structural similarity suggests potential for analogous nitro group elimination, contingent on enzyme specificity.

1.2. Hydroxylation and aromatic ring transformations

The catechol framework allows hydroxylation reactions, particularly at positions adjacent to existing hydroxyl groups. For example, Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol via hydroxylation to form 4-chlororesorcinol, followed by dioxygenase-mediated cleavage . Though this pathway involves a different substrate, the mechanism highlights the compound’s potential for hydroxyl-driven transformations.

1.3. Bioremediation pathways

this compound interacts with bacterial enzymes involved in nitroaromatic degradation. Its nitro group may undergo reductive or oxidative cleavage, releasing nitrite and forming intermediates like quinones or lactones . This positions it as a candidate for microbial remediation of nitroaromatic pollutants.

Enzyme-Mediated Degradation Pathways

2.1. Monooxygenase systems

A two-component monooxygenase system (flavoprotein reductase + oxygenase) in Bacillus sphaericus JS905 catalyzes sequential hydroxylation and nitro group removal :

-

Hydroxylation : Converts p-nitrophenol to 4-nitrocatechol.

-

Nitro group cleavage : Oxidizes 4-nitrocatechol to THB with nitrite release.

2.2. Engineered enzyme variants

The 4M5NC monooxygenase (DntB) from Burkholderia sp. DNT, engineered via error-prone PCR, gained activity toward 4-nitrophenol and 3-methyl-4-nitrophenol . This suggests that structural modifications (e.g., chloro substitution) could expand substrate specificity for related enzymes.

Data Table: Reaction Pathways and Enzymes

Research Findings and Implications

-

Bacterial specificity : Enzymes like DntB exhibit narrow substrate ranges but can be engineered for broader activity .

-

Bioremediation potential : Nitrocatechols, including this compound, serve as intermediates in microbial degradation pathways, enabling nitroaromatic pollutant cleanup .

-

Mechanistic insights : Nitro group removal often involves flavin-dependent oxygenases, with nitrite release as a key marker .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The nitro group in this compound increases electron deficiency at the aromatic ring compared to 4-chlorocatechol, altering its redox behavior and ligand properties .

- Positional Isomerism : The 5-nitro substitution in this compound contrasts with 2-nitro isomers (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate ), which exhibit distinct regioselectivity in reactions.

Physicochemical Properties

- Solubility : The nitro group reduces water solubility compared to 4-chlorocatechol but enhances solubility in polar organic solvents (e.g., DMSO, acetone), similar to 2-Chloro-4-fluoro-5-nitrobenzoic acid .

- Melting Point : Nitro-substituted compounds generally exhibit higher melting points due to increased dipole interactions. For example, 5-Chloro-4-nitrothiophene-2-carboxylic acid melts at ~180–185°C , while 4-chlorocatechol melts at ~110°C .

Métodos De Preparación

Mechanistic Basis and Application

The use of sulfonate esters as temporary protecting groups is a well-established strategy to direct electrophilic substitution in aromatic systems. As demonstrated in the synthesis of 4-chloro-2-methyl-5-nitrophenol, sulfonation of a phenolic hydroxyl group converts it into a strong electron-withdrawing sulfonyl moiety, which directs subsequent nitration to the meta position. For 4-chloro-5-nitrocatechol, this approach could involve the following steps:

-

Protection of Catechol : Selective sulfonation of one hydroxyl group in catechol (1,2-dihydroxybenzene) using methanesulfonic acid chloride in the presence of pyridine. This step yields 4-chloro-2-methylphenyl methanesulfonate, though adaptation to catechol would require substituting the methyl group with a second hydroxyl group.

-

Nitration : Treatment of the sulfonated intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0°C directs the nitro group to the position meta to the sulfonate. Computational studies suggest that sulfonate groups increase the activation energy for nitration at ortho and para positions, favoring meta substitution.

-

Chlorination : Electrophilic chlorination (e.g., using Cl₂/FeCl₃) at the position ortho to the remaining hydroxyl group, leveraging its activating effect.

-

Deprotection : Acidic or alkaline hydrolysis (e.g., HCl at 80°C or methanolic KOH) removes the sulfonate group, regenerating the hydroxyl group.

Key Data:

Benzyl Protection and Regioselective Functionalization

Dual Benzyl Group Strategy

The synthesis of 4-aminocatechol via benzyl-protected intermediates provides a template for introducing nitro and chloro groups. By modifying this approach, this compound can be synthesized as follows:

-

Benzyl Protection : Reaction of catechol with benzyl chloride in the presence of K₂CO₃ and DMF, yielding catechol dibenzyl ether. The bulky benzyl groups shield specific positions, directing nitration to the 4-position.

-

Nitration : Treatment with 65% HNO₃ in glacial acetic acid and H₂SO₄ introduces the nitro group at the 5-position. The benzyl groups’ steric and electronic effects suppress competing substitution at the 3- and 6-positions.

-

Chlorination : Electrophilic chlorination at the 4-position using ClSO₃H or SO₂Cl₂, facilitated by the electron-donating benzyl ethers.

-

Hydrogenolytic Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups while preserving the nitro and chloro substituents.

Key Data:

Chemoenzymatic Synthesis Strategies

Enzymatic Functionalization and Linker-Based Approaches

Recent advances in chemoenzymatic synthesis, such as the preparation of ferulate conjugates, highlight the potential for combining chemical and enzymatic steps to achieve regioselectivity. For this compound:

-

Alkylation of 4-Nitrocatechol : Reaction of 4-nitrocatechol with homoallylic bromide forms a mono-alkylated intermediate, directing subsequent dihydroxylation.

-

Osmium Tetroxide-Mediated Dihydroxylation : Introduces hydroxyl groups at specific positions, though this step requires optimization to avoid over-oxidation.

-

Chlorination : Selective chlorination using N-chlorosuccinimide (NCS) under mild conditions.

-

Enzymatic Deprotection : Lipase-mediated cleavage of protecting groups ensures retention of stereochemistry.

Key Data:

Comparative Analysis of Synthetic Routes

Yield and Practicality

Regiochemical Control

-

Sulfonate Protection : Meta-directing sulfonate groups ensure precise nitration but require harsh deprotection.

-

Benzyl Protection : Steric effects from benzyl ethers suppress undesired substitution, enabling high regioselectivity.

-

Enzymatic Methods : Mild conditions preserve sensitive functional groups but suffer from lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.